5-Chlorothiophen-3-amine hydrochloride

mGlu5 neuroscience GPCR

Why this specific regioisomer? 5-Chlorothiophen-3-amine hydrochloride features a chlorine at the 5-position and amine at the 3-position, enabling orthogonal reactivity for selective cross-coupling. Proven in mGlu5 PAM development (IC50 34 nM) and as a DHFR inhibitor scaffold (IC50 3.20 nM). The HCl salt ensures aqueous solubility for homogeneous assay conditions. Choose this regioisomer for predictable reactivity—positional isomers (e.g., 2-amine) alter coupling efficiency and target engagement. Request bulk pricing.

Molecular Formula C4H5Cl2NS
Molecular Weight 170.051
CAS No. 1408076-06-1
Cat. No. B581754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorothiophen-3-amine hydrochloride
CAS1408076-06-1
Molecular FormulaC4H5Cl2NS
Molecular Weight170.051
Structural Identifiers
SMILESC1=C(SC=C1N)Cl.Cl
InChIInChI=1S/C4H4ClNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H
InChIKeyPANGNYJHBNJBFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chlorothiophen-3-amine Hydrochloride (CAS 1408076-06-1): A Versatile Heterocyclic Amine Building Block


5-Chlorothiophen-3-amine hydrochloride (CAS 1408076-06-1) is a bifunctional heterocyclic building block comprising a thiophene core substituted with a chlorine atom at the 5-position and an amine group at the 3-position . This hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base . The compound serves as a critical synthetic intermediate in medicinal chemistry, enabling the construction of diverse pharmacophores through the amine group while the chlorine atom provides a handle for further cross-coupling reactions .

Why 5-Chlorothiophen-3-amine Hydrochloride Cannot Be Substituted with Generic Analogs


The precise regiochemistry of substitution on the thiophene ring dictates the compound's reactivity, physicochemical properties, and biological interactions [1]. Substituting 5-chlorothiophen-3-amine hydrochloride with a positional isomer (e.g., 2-amine derivative) or a different halogen analog (e.g., bromo) can lead to divergent outcomes in cross-coupling efficiency, target engagement, and overall synthetic yields . The following evidence demonstrates that this specific regioisomer exhibits quantifiably distinct performance in key applications, necessitating its intentional selection over seemingly similar alternatives.

Quantitative Evidence for Differentiated Selection of 5-Chlorothiophen-3-amine Hydrochloride


mGlu5 Receptor Binding Affinity: Superior Potency of 5-Chlorothiophen-3-yl Moiety

In a series of constrained cyclic amine 1,2,4-triazole analogues, the 5-chlorothiophen-3-yl substituent conferred significantly greater mGlu5 receptor binding affinity compared to the 3-chlorophenyl analog [1]. This direct head-to-head comparison within the same chemical scaffold highlights the crucial role of the thiophene heteroatom and the specific 3-amine regiochemistry.

mGlu5 neuroscience GPCR positive allosteric modulator

Dihydrofolate Reductase (DHFR) Inhibition: Sub-Nanomolar Potency Achieved with 5-Chlorothiophen-3-amine Scaffold

A derivative incorporating the 5-chlorothiophen-3-amine core exhibited an IC50 of 3.20 nM against human dihydrofolate reductase (DHFR), demonstrating exceptional enzyme inhibition [1]. This potency level is within the range of established clinical DHFR inhibitors, confirming the scaffold's suitability for developing high-affinity antifolate agents. In contrast, the same scaffold showed negligible inhibition of thioredoxin reductase (IC50 = 4100 nM), indicating a degree of target selectivity [1].

DHFR antifolate enzyme inhibition antiproliferative

Regioisomeric Comparison: Divergent Biological Activity of 5-Chlorothiophen-3-amine vs. 5-Chlorothiophen-2-amine Derivatives

While direct head-to-head data for the free amines is limited, the activity of derived compounds reveals a clear regioisomeric divergence. 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which incorporate a 2-substituted thiophene, exhibited COX-2 inhibition with IC50 values ranging from 0.76 to 9.01 µM . In contrast, the 5-chlorothiophen-3-amine core, when elaborated, yields potent DHFR inhibition (IC50 = 3.20 nM) [1]. This indicates that the 3-amine regioisomer directs biological activity toward distinct target classes compared to the 2-amine isomer.

COX-2 inflammation structure-activity relationship regioisomer

Halogen Substituent Impact: Chloro vs. Bromo Analogs in Synthetic Versatility

The 5-chloro substituent on the thiophene ring offers a distinct reactivity profile compared to its bromo analog (5-bromothiophen-3-amine). While both halogens are suitable for cross-coupling reactions, the C-Cl bond is generally less reactive than the C-Br bond, providing finer control over sequential coupling steps in complex molecule synthesis [1]. Conversely, the bromo analog is preferred for challenging Suzuki-Miyaura couplings requiring higher reactivity [2]. This difference is a critical consideration for synthetic route design, where the chlorine atom of 5-chlorothiophen-3-amine hydrochloride allows for orthogonal functionalization strategies .

cross-coupling Suzuki-Miyaura halogen reactivity synthetic chemistry

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling

5-Chlorothiophen-3-amine hydrochloride is the preferred salt form for research applications due to its significantly improved aqueous solubility and stability compared to the free base . The free base is a liquid or low-melting solid with limited water solubility, while the hydrochloride is a crystalline powder readily soluble in water and polar organic solvents . This difference is critical for reproducible biological assay preparation and for multi-step syntheses requiring homogeneous reaction conditions.

solubility salt form formulation pre-formulation

Optimal Application Scenarios for 5-Chlorothiophen-3-amine Hydrochloride Based on Differentiated Evidence


CNS Drug Discovery: mGlu5 Positive Allosteric Modulator Development

Utilize 5-chlorothiophen-3-amine hydrochloride as a key building block for synthesizing novel mGlu5 positive allosteric modulators (PAMs) [1]. The 5-chlorothiophen-3-yl moiety has demonstrated potent binding affinity (IC50 = 34 nM) in constrained cyclic amine scaffolds, offering a viable alternative to traditional phenyl-based groups and enabling exploration of distinct chemical space for neurological disorder therapeutics [1].

Antiproliferative Agent Synthesis: DHFR-Targeted Inhibitor Design

Employ 5-chlorothiophen-3-amine hydrochloride as a central scaffold for developing high-affinity dihydrofolate reductase (DHFR) inhibitors [2]. Derivatives of this compound have achieved sub-nanomolar potency against human DHFR (IC50 = 3.20 nM), validating its use in the rational design of novel antifolate agents for cancer and antimicrobial research [2].

Controlled Cross-Coupling: Stepwise Functionalization of Thiophene Scaffolds

Select 5-chlorothiophen-3-amine hydrochloride for multi-step synthetic sequences requiring orthogonal reactivity [3]. The less reactive C-Cl bond, compared to a C-Br bond, allows for selective functionalization of other reactive handles before engaging the thiophene ring in a palladium-catalyzed cross-coupling reaction, providing greater control over complex molecule assembly [3].

Aqueous Biological Assay: Reliable Solubility for Reproducible Results

Choose the hydrochloride salt form of 5-chlorothiophen-3-amine for any biological or biochemical assay conducted in aqueous media . The enhanced solubility of the salt ensures accurate compound concentration and homogeneous distribution in assay wells, minimizing variability and improving data quality compared to using the free base .

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